N-[1-(1-benzofuran-2-yl)ethyl]-N-methyl-3-(sulfamoylmethyl)benzamide
Description
N-[1-(1-benzofuran-2-yl)ethyl]-N-methyl-3-(sulfamoylmethyl)benzamide is a complex organic compound that features a benzofuran ring, an ethyl group, and a sulfamoylmethyl group. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)ethyl]-N-methyl-3-(sulfamoylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-13(18-11-15-7-3-4-9-17(15)25-18)21(2)19(22)16-8-5-6-14(10-16)12-26(20,23)24/h3-11,13H,12H2,1-2H3,(H2,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTNFLDJQCWBJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)N(C)C(=O)C3=CC=CC(=C3)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)ethyl]-N-methyl-3-(sulfamoylmethyl)benzamide typically involves multiple steps, starting with the formation of the benzofuran ring. One common method is the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions . The resulting benzofuran is then subjected to further reactions to introduce the ethyl and sulfamoylmethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and reduce side reactions . Additionally, proton quantum tunneling methods have been developed to construct complex benzofuran ring systems with fewer side reactions and higher yields .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)ethyl]-N-methyl-3-(sulfamoylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)ethyl]-N-methyl-3-(sulfamoylmethyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential as a therapeutic agent due to its diverse pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)ethyl]-N-methyl-3-(sulfamoylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in cell proliferation, leading to its anti-tumor effects . Additionally, its antibacterial activity may result from disrupting bacterial cell wall synthesis or interfering with essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Similar in structure to benzofuran derivatives but contain a sulfur atom instead of oxygen.
Indole derivatives: Contain a nitrogen atom in the ring structure and exhibit diverse biological activities.
Uniqueness
N-[1-(1-benzofuran-2-yl)ethyl]-N-methyl-3-(sulfamoylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran ring, combined with the ethyl and sulfamoylmethyl groups, allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
